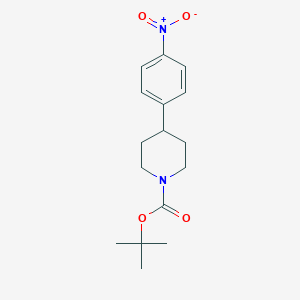

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

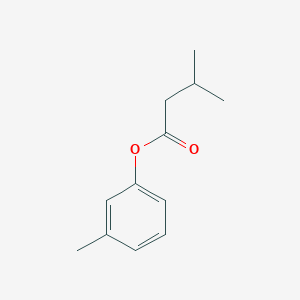

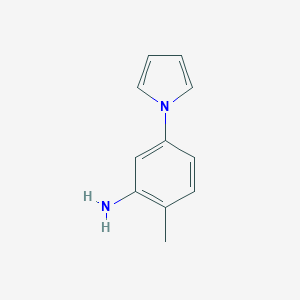

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl substituent. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Mechanism of Action

Target of Action

Piperidine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s worth noting that piperidine derivatives are often used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs . The interaction of these agonists with their targets could provide a hint about the potential mode of action of “Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate”.

Biochemical Pathways

Compounds containing piperazine rings have been reported to exhibit diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Pharmacokinetics

The compound’s molecular weight is 30636 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Piperidine derivatives are often used in the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s worth noting that the compound has a melting point of 69-70 °c and a boiling point of 4283±450 °C (Predicted) , which could potentially influence its stability under different environmental conditions.

Preparation Methods

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with N-Boc-4-iodopiperidine. . The reaction conditions include the use of chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethylacetamide. The reaction is carried out at room temperature for about 30 minutes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

The major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds .

Scientific Research Applications

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating diseases such as cancer, inflammation, and neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.

Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their potential therapeutic effects.

Industrial Applications: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

N-Boc-4-piperidineacetaldehyde: A related compound used as a reactant in the synthesis of various pharmaceuticals and organic compounds.

N-Boc-piperidine: Another derivative of piperidine with applications in organic synthesis and drug development.

The uniqueness of this compound lies in its combination of the Boc protecting group and the nitrophenyl substituent, which confer specific reactivity and stability properties .

Properties

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBHNXMRSXDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)